molecular formula C8H17NS B2386401 3-Tert-butylthiomorpholine CAS No. 111073-09-7

3-Tert-butylthiomorpholine

Cat. No.: B2386401
CAS No.: 111073-09-7
M. Wt: 159.29
InChI Key: APKFOODJUNXXGQ-ZETCQYMHSA-N
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Description

3-Tert-butylthiomorpholine: is an organic compound with the molecular formula C8H17NS . It is a derivative of thiomorpholine, where a tert-butyl group is attached to the third carbon of the thiomorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylthiomorpholine typically involves the reaction of thiomorpholine with tert-butyl halides under basic conditions. One common method is the alkylation of thiomorpholine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylthiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Tert-butylthiomorpholine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: this compound is used in the production of specialty chemicals and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 3-tert-butylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

    Thiomorpholine: The parent compound without the tert-butyl group.

    4-Tert-butylthiomorpholine: A structural isomer with the tert-butyl group attached to the fourth carbon.

    2-Tert-butylthiomorpholine: Another isomer with the tert-butyl group on the second carbon.

Comparison: 3-Tert-butylthiomorpholine is unique due to the position of the tert-butyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in its interaction with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-tert-butylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKFOODJUNXXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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